Bisphenol A epoxy diacrylate
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Overview
Description
Bisphenol A epoxy diacrylate is a colorless, highly viscous liquid used extensively in various industrial applications. This compound is known for its high gloss, excellent reactivity, and outstanding chemical and mechanical properties. It is primarily used in radiation-curable formulations, such as ultraviolet (UV) and electron-beam (EB) curable coatings and inks .
Preparation Methods
Bisphenol A epoxy diacrylate is synthesized by reacting bisphenol A epoxy resin with acrylic acid. The reaction typically involves esterification, where the epoxy resin is combined with acrylic acid under controlled conditions. The process may include the use of catalysts and inhibitors to control the reaction rate and prevent unwanted side reactions .
In industrial production, the reaction is carried out in large reactors with precise temperature and pressure controls. The resulting product is then purified and tested to ensure it meets the required specifications for various applications .
Chemical Reactions Analysis
Bisphenol A epoxy diacrylate undergoes several types of chemical reactions, including:
Polymerization: This compound can undergo free radical polymerization when exposed to UV or EB radiation.
Hydrolysis: In the presence of water, this compound can hydrolyze, breaking down into its constituent acids and alcohols.
Addition Reactions: It can react with various nucleophiles, such as amines and thiols, to form addition products.
Common reagents used in these reactions include photoinitiators for polymerization and water or acids for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Bisphenol A epoxy diacrylate has a wide range of scientific research applications:
Chemistry: It is used as a reactive component in the formulation of coatings and adhesives.
Biology: Research has explored its use in creating biocompatible materials for medical devices and implants.
Industry: This compound is widely used in the production of coatings for furniture, flooring, and automotive parts. .
Mechanism of Action
The primary mechanism of action for bisphenol A epoxy diacrylate involves its ability to undergo polymerization and form cross-linked networks. When exposed to UV or EB radiation, the compound’s double bonds react to form a solid polymer matrix. This process is facilitated by photoinitiators that generate free radicals, initiating the polymerization reaction .
The molecular targets and pathways involved include the interaction of the compound’s epoxy and acrylate groups with various nucleophiles and radicals, leading to the formation of stable, cross-linked structures .
Comparison with Similar Compounds
Bisphenol A epoxy diacrylate is often compared to other epoxy acrylates and similar compounds, such as:
Bisphenol A diglycidyl ether diacrylate: Similar in structure but with different reactivity and mechanical properties.
Bisphenol A ethoxylate diacrylate: Contains ethoxylate groups, providing different solubility and flexibility characteristics.
Polyester polyol acrylates: Developed as alternatives to bisphenol A-based compounds, offering similar or superior performance in certain applications.
The uniqueness of this compound lies in its combination of high reactivity, excellent mechanical properties, and versatility in various applications .
Properties
Molecular Formula |
C21H20O6 |
---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
(E)-3-[(E)-3-[4-[2-(4-hydroxyphenyl)propan-2-yl]phenoxy]-3-oxoprop-1-enoxy]prop-2-enoic acid |
InChI |
InChI=1S/C21H20O6/c1-21(2,15-3-7-17(22)8-4-15)16-5-9-18(10-6-16)27-20(25)12-14-26-13-11-19(23)24/h3-14,22H,1-2H3,(H,23,24)/b13-11+,14-12+ |
InChI Key |
AKQUQVOXTCUXDH-PHEQNACWSA-N |
Isomeric SMILES |
CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OC(=O)/C=C/O/C=C/C(=O)O |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OC(=O)C=COC=CC(=O)O |
Origin of Product |
United States |
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